Bienvenue dans la boutique en ligne BenchChem!

NG,NG-Dimethylarginine dihydrochloride

Nitric Oxide Synthase Inhibition Cardiovascular Pharmacology Enzymology

NG,NG-Dimethylarginine dihydrochloride (asymmetric dimethylarginine, ADMA) is an endogenous competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), formed from arginine by protein arginine methyltransferases (PRMTs) and degraded by dimethylarginine dimethylaminohydrolases (DDAHs). The compound is supplied as a dihydrochloride salt with ≥98% purity (TLC), water solubility of 50 mg/mL, and functions as a reversible NOS inhibitor in both in vitro and in vivo experimental systems.

Molecular Formula C8H20Cl2N4O2
Molecular Weight 275.17 g/mol
CAS No. 220805-22-1
Cat. No. B014586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNG,NG-Dimethylarginine dihydrochloride
CAS220805-22-1
SynonymsN5-[(Dimethylamino)iminomethyl]-L-ornithine Dihydrochloride;  ADMA; 
Molecular FormulaC8H20Cl2N4O2
Molecular Weight275.17 g/mol
Structural Identifiers
SMILESCN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl
InChIInChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1
InChIKeySYLNVYJOPZWPJI-ILKKLZGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

NG,NG-Dimethylarginine Dihydrochloride (CAS 220805-22-1): Endogenous NOS Inhibitor for Cardiovascular and Nitric Oxide Research


NG,NG-Dimethylarginine dihydrochloride (asymmetric dimethylarginine, ADMA) is an endogenous competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), formed from arginine by protein arginine methyltransferases (PRMTs) and degraded by dimethylarginine dimethylaminohydrolases (DDAHs) . The compound is supplied as a dihydrochloride salt with ≥98% purity (TLC), water solubility of 50 mg/mL, and functions as a reversible NOS inhibitor in both in vitro and in vivo experimental systems .

Why NG,NG-Dimethylarginine Dihydrochloride Cannot Be Substituted with Other Methylarginines or NOS Inhibitors


Despite sharing structural similarity with other methylated arginine derivatives and synthetic NOS inhibitors, NG,NG-dimethylarginine dihydrochloride exhibits distinct pharmacological properties that preclude simple substitution. Unlike its regioisomer symmetric dimethylarginine (SDMA), ADMA directly inhibits NOS activity with defined potency [1]. Compared with the monomethyl analog L-NMMA, ADMA demonstrates higher inhibitory efficacy in direct head-to-head assays [2]. Furthermore, ADMA and L-NMMA display stimulus-specific blockade of basal nitric oxide activity while sparing agonist-stimulated relaxation, a functional selectivity not shared by synthetic inhibitors such as L-NAME [3]. Substituting ADMA with alternative compounds without accounting for these quantitative and qualitative differences introduces uncontrolled variables that compromise experimental reproducibility and data interpretability.

NG,NG-Dimethylarginine Dihydrochloride: Quantitative Comparative Evidence for Scientific Selection


ADMA vs L-NMMA: 24.2% Higher NOS Inhibition in Direct Head-to-Head Comparison

ADMA demonstrates significantly higher NOS inhibitory potency compared to L-NMMA under identical experimental conditions. In a direct comparative study using NOS purified from sheep kidney, ADMA (25 μM) reduced enzyme activity by 76%, whereas L-NMMA (25 μM) reduced activity by only 61.2% [1]. The study further confirmed that both compounds act as competitive inhibitors at the NOS active site, with ADMA exhibiting the stronger inhibitory effect [1].

Nitric Oxide Synthase Inhibition Cardiovascular Pharmacology Enzymology

ADMA vs SDMA: Direct NOS Inhibition vs No Inhibition — Structural Basis for Selection

ADMA (asymmetric NG,NG-dimethyl-L-arginine) directly inhibits nitric oxide synthase, whereas its regioisomer symmetric dimethylarginine (SDMA) does not inhibit NOS [1]. This functional divergence arises solely from the positional arrangement of methyl groups on the guanidino nitrogen — a stereochemical difference that confers NOS inhibitory activity exclusively to the asymmetric (ADMA) configuration [1]. Furthermore, ADMA undergoes specific metabolic degradation by DDAH to citrulline and dimethylamine, a catabolic pathway that does not process SDMA [1].

Structure-Activity Relationship Nitric Oxide Signaling Methylarginine Biology

ADMA vs L-NAME: Differential Stimulus-Specific Blockade of Basal vs Agonist-Stimulated Nitric Oxide Activity

ADMA and the synthetic NOS inhibitor L-NAME exhibit fundamentally different pharmacological profiles in vascular tissue. At 100 μM, both ADMA and L-NAME enhanced submaximal phenylephrine-induced tone and inhibited SOD- or T-0156-induced relaxation, indicating each blocks basal nitric oxide activity [1]. However, L-NAME produced powerful blockade of acetylcholine- and A23187-induced relaxation, whereas ADMA had little effect on these agonist-stimulated responses [1]. This functional divergence demonstrates that ADMA selectively blocks basal NO activity while sparing agonist-evoked NO release.

Vascular Pharmacology Nitric Oxide Signaling Endothelial Function

ADMA vs L-NMMA: Ki Values for Endothelial NOS Inhibition

Kinetic studies of eNOS function demonstrate that ADMA binds with marginally higher affinity compared to L-NMMA. Under defined experimental conditions, the Ki value for ADMA was determined to be 0.9 μM, compared to 1.1 μM for L-NMMA, with the Km for L-arginine measured at 3.14 μM and Vmax at 0.14 μmol mg⁻¹ min⁻¹ [1].

Enzyme Kinetics Endothelial NOS Inhibition Constant

ADMA Certified Reference Material: Validated GC-MS Quantification with 94% Accuracy

ADMA dihydrochloride serves as a critical analytical standard for quantifying endogenous ADMA concentrations in biological matrices. A fully validated GC-MS method using ADMA as the reference standard achieved a limit of detection of 2 fmol, limit of quantitation of 0.05 μM in cell culture supernatants, and method accuracy of ≥94% with precision ≥97% across a validated range of 0-1.2 μM in cell culture medium and 0-2 μM in 50 μL human plasma aliquots [1]. The method employed [²H₆]-ADMA as internal standard synthesized from L-ornithine immobilized on bromcyan-agarose with dimethylamine [1].

Analytical Chemistry Quantitative Metabolomics Method Validation

ADMA Product Quality Specifications: ≥98% Purity and Defined Solubility Parameters

Commercially available NG,NG-dimethylarginine dihydrochloride is supplied with defined quality specifications that ensure experimental reproducibility. The compound is certified at ≥98% purity by TLC, provided as a powder soluble in water at 50 mg/mL (yielding a clear, colorless solution), with room temperature storage stability . These specifications establish a verifiable procurement baseline absent from less rigorously characterized alternative sources.

Quality Control Procurement Specifications Reagent Preparation

NG,NG-Dimethylarginine Dihydrochloride: Research Applications Informed by Comparative Evidence


Investigating Basal Nitric Oxide Tone in Vascular Preparations

Based on evidence that ADMA selectively blocks basal nitric oxide activity while sparing agonist-stimulated relaxation [1], investigators can employ ADMA in isolated vessel or perfused organ preparations to dissect the contribution of basal NO tone from agonist-evoked NO release. This application exploits ADMA's unique stimulus-specific profile relative to L-NAME, which non-selectively blocks both basal and agonist-stimulated NO activity [1].

Endogenous NOS Inhibition Studies Requiring Higher Potency than L-NMMA

When experimental designs require robust NOS inhibition at moderate working concentrations, ADMA offers a quantifiable potency advantage over L-NMMA. The 24.2% higher relative inhibitory effect at matched concentrations [1], coupled with a modestly lower Ki for eNOS (0.9 μM vs 1.1 μM) [2], makes ADMA the preferred endogenous inhibitor for dose-response studies where maximizing inhibition per unit concentration is desired.

Quantitative ADMA Measurement in Biological Fluids via GC-MS or LC-MS/MS

Laboratories performing quantitative analysis of circulating or tissue ADMA levels require certified high-purity reference material. The validated GC-MS method using ADMA as standard achieves LOD of 2 fmol, LOQ of 0.05 μM, and accuracy ≥94% [1]. Procurement of ADMA with documented purity (≥98%) ensures calibration curve linearity and inter-laboratory result comparability [2].

Cardiovascular Disease Model Studies Requiring Clinically Validated Endogenous NOS Inhibitor

ADMA is elevated in plasma across multiple endothelial dysfunction-related diseases including hypertension, congestive heart failure, and end-stage renal disease [1]. Its established role as both a cardiovascular risk marker and a mediator of endothelial dysfunction [2] supports its use in disease model validation, biomarker discovery studies, and investigations of the DDAH/ADMA/NOS pathway in cardiovascular pathophysiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for NG,NG-Dimethylarginine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.